molecular formula C14H16N2O3 B2533863 2-(4-isopropylphenoxy)-N-(isoxazol-4-yl)acetamide CAS No. 1421583-84-7

2-(4-isopropylphenoxy)-N-(isoxazol-4-yl)acetamide

Cat. No.: B2533863
CAS No.: 1421583-84-7
M. Wt: 260.293
InChI Key: SGFJNNWKSJYKNN-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenoxy)-N-(isoxazol-4-yl)acetamide is a chemical compound of interest in medicinal chemistry research, belonging to the class of phenoxy acetamide derivatives. This class of compounds is known for a wide spectrum of biological activities, as investigated in various scientific studies . Phenoxy acetamide derivatives have been synthesized and studied for potential pharmacological applications, including serving as anti-cancer, anti-mycobacterial, anti-inflammatory, anti-leishmanial, and anti-viral agents . The molecular framework of this compound combines a phenoxy ring system with an acetamide linker to an isoxazole heterocycle, a structure often explored in the design of novel bioactive molecules . Researchers utilize this and related compounds as building blocks or lead structures in drug discovery and development programs. The compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use. All sales are final, and the buyer is responsible for confirming product identity and/or purity.

Properties

IUPAC Name

N-(1,2-oxazol-4-yl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-10(2)11-3-5-13(6-4-11)18-9-14(17)16-12-7-15-19-8-12/h3-8,10H,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFJNNWKSJYKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-isopropylphenoxy)-N-(isoxazol-4-yl)acetamide is a synthetic compound belonging to the class of phenoxyacetamides, notable for its diverse biological activities. This article explores its antibacterial, herbicidal, anti-inflammatory, and potential anticancer properties based on recent research findings.

Chemical Structure and Synthesis

The compound features a phenoxy group substituted with an isopropyl group at the para position and an isoxazole moiety attached to the acetamide functional group. The synthesis typically involves several steps, including the formation of the isoxazole ring through cyclization reactions and subsequent modifications to introduce the phenoxy and acetamide groups.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound. A study published in "Molecules" demonstrated that the compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . However, further research is needed to elucidate its mechanism of action and effectiveness against a broader spectrum of bacterial strains.

Herbicidal Activity

The compound also shows promise as a herbicide. Research published in "Pesticide Science" indicated that it possesses herbicidal activity against specific weed species, such as barnyardgrass and goosegrass . The efficacy and selectivity of this compound as a herbicide require additional investigation to establish its practical applications in agricultural settings.

Anti-inflammatory Properties

There is emerging evidence suggesting that this compound may act as an anti-inflammatory agent. Compounds with similar structures have been reported to inhibit enzymes involved in inflammatory pathways, indicating that this compound may share these properties. Further studies are necessary to confirm its anti-inflammatory effects and explore its potential therapeutic applications.

Table: Comparison of Similar Compounds

Compound NameStructureUnique Features
2-(4-methylphenoxy)-N-(isoxazol-3-yl)acetamideStructureMethyl substitution alters steric properties
N-(4-chlorophenyl)-N'-(5-methylisoxazol-3-yl)ureaStructureUrea linkage instead of acetamide
2-(3-nitrophenoxy)-N-(isoxazol-5-yl)acetamideStructureNitro group enhances electron-withdrawing capacity

Understanding the mechanism of action for this compound is crucial for its development as a therapeutic agent. Preliminary data suggest interactions with specific enzymes involved in inflammatory processes or cancer pathways. Molecular docking studies combined with biological assays are necessary to elucidate these interactions comprehensively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Group

2-(4-Isopropyl-3-methylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide ()
  • Key Differences: A 3-methyl group on the phenoxy ring enhances steric bulk compared to the unsubstituted target compound. The acetamide nitrogen is linked to a sulfamoylphenyl group instead of a direct isoxazole attachment. The isoxazole here is 5-methyl-substituted at position 3, altering electronic and steric properties versus the target compound’s isoxazol-4-yl group.
  • Methyl substituents may enhance metabolic stability by blocking oxidation sites.
2-(4-Ethylphenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide ()
  • Key Differences: The phenoxy group bears an ethyl substituent (less bulky than isopropyl). The acetamide is attached to a 4-fluoro-3-nitrophenyl group, introducing strong electron-withdrawing effects.
  • Implications: Ethyl vs. Nitro and fluoro groups may improve binding to electron-deficient biological targets but increase toxicity risks .

Heterocyclic Modifications

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide ()
  • Key Differences: Replaces the isoxazole with a benzothiazole ring containing a trifluoromethyl group. The phenoxy group is substituted with a methoxy moiety.
  • Implications: Benzothiazoles are known for antimicrobial and anticancer activities, suggesting divergent therapeutic applications compared to isoxazole-containing analogs .
2-(4-Isopropylphenoxy)-N-(4-sulfamoylphenyl)acetamide ()
  • Key Differences :
    • The isoxazole is replaced with a sulfamoylphenyl group .
  • Implications :
    • Sulfamoyl groups increase hydrogen-bonding capacity, enhancing solubility (e.g., molecular weight: 348.417 g/mol) but possibly reducing blood-brain barrier penetration .

Functional Group Additions

N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-acetamide ()
  • Key Differences: The acetamide nitrogen is attached to a 4-amino-2-methylphenyl group instead of isoxazole.
  • Methyl substitution may protect against rapid metabolic degradation .

Research Findings and Implications

  • Bioactivity : Isoxazole-containing compounds (e.g., ) often exhibit kinase inhibition or anti-inflammatory properties, whereas benzothiazoles () are linked to antimicrobial activity.
  • Solubility vs. Permeability: Sulfamoyl and amino groups () improve solubility but may limit CNS penetration, whereas isopropyl/ethyl groups balance lipophilicity for membrane diffusion.
  • Metabolic Stability : Methyl and trifluoromethyl substituents () reduce oxidative metabolism, extending half-life.

Q & A

Basic Research Questions

What are the standard synthetic routes for 2-(4-isopropylphenoxy)-N-(isoxazol-4-yl)acetamide, and how can purity be validated?

Methodological Answer:
The synthesis typically involves coupling 4-isopropylphenol with an activated acetamide precursor, followed by reaction with isoxazole-4-amine. A common approach includes:

Step 1: Activation of phenoxyacetic acid using carbodiimides (e.g., DCC) to form an intermediate reactive ester.

Step 2: Nucleophilic substitution with isoxazol-4-amine under inert conditions (e.g., N₂ atmosphere).

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Validation:

  • Purity: HPLC with UV detection (λ = 254 nm; C18 column, acetonitrile/water mobile phase) .
  • Structural Confirmation: 1^1H NMR (key peaks: isopropyl doublet at δ 1.2–1.3 ppm, isoxazole protons at δ 8.3–8.5 ppm) and high-resolution mass spectrometry (HRMS) .

What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Exposure Control: Use fume hoods for synthesis steps involving volatile reagents (e.g., DCM).
  • PPE: Nitrile gloves, lab coat, and safety goggles. For powder handling, NIOSH-approved N95 respirators are recommended .
  • Spill Management: Absorb with inert material (e.g., vermiculite), then dispose as hazardous waste. Avoid aqueous washing to prevent unintended reactions .

How is the compound characterized for solubility and stability in biological assays?

Methodological Answer:

  • Solubility Screening: Use DMSO for stock solutions (typical concentration: 10 mM). Test aqueous solubility via serial dilution in PBS (pH 7.4) with sonication.
  • Stability: Incubate at 37°C in assay buffer; monitor degradation by LC-MS over 24–72 hours .
  • Critical Data: LogP (predicted ~2.5 via PubChem tools) indicates moderate lipophilicity, impacting membrane permeability .

Advanced Research Questions

How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Assay Standardization: Compare protocols for cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO ≤0.1% v/v).

Metabolic Interference: Test for off-target effects using kinase profiling panels (e.g., Eurofins KinaseScan®) to identify non-specific binding .

Structural Analogues: Compare with derivatives (e.g., N-(thiazol-2-yl)acetamide) to isolate pharmacophore contributions .

What strategies optimize the compound’s selectivity in targeting neurological pathways?

Methodological Answer:

  • Computational Modeling: Docking studies (e.g., AutoDock Vina) using X-ray structures of GABA_A receptors to predict binding pockets.
  • Functional Assays: Patch-clamp electrophysiology in transfected neurons to assess modulation of ion currents .
  • Metabolite Tracking: 14^{14}C-labeled compound to trace distribution in brain tissue via autoradiography .

How can synthetic yields be improved while minimizing byproduct formation?

Methodological Answer:

  • Catalyst Screening: Test Pd/C or Ni catalysts for coupling steps; microwave-assisted synthesis (100°C, 30 min) reduces reaction time .
  • Byproduct Analysis: Use LC-MS to identify impurities (e.g., unreacted isoxazole amine) and adjust stoichiometry (1.2:1 amine:ester ratio) .
  • Scale-Up Considerations: Switch from batch to flow chemistry for consistent heat/mass transfer .

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